molecular formula C11H11FO3 B8648741 2-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid

2-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid

Cat. No. B8648741
M. Wt: 210.20 g/mol
InChI Key: QTFOMBBFRHFKKN-UHFFFAOYSA-N
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Patent
US09447044B2

Procedure details

After LiOH (0.059 g, 1.40 mmol) was dissolved in water (5 mL), H2O2 (0.3 mL, 3.52 mmol) was added thereto, and the mixture was stirred at room temperature for 30 minutes. The reactant was added to the solution of (R)-4-benzyl-3-[2-(3-fluoro-4-methoxy-phenyl)-cyclopropanecarbonyl]-oxazolidin-2-o n (0.325 g, 0.88 mmol) obtained in Step C of Preparation Example 61 in THF/H2O (17 mL/4.4 mL) at 0° C., and the mixture was stirred for 1 hour. After the termination of the reaction, Na2SO3 (1 g) dissolved in water (5 mL) was added thereto, and the mixture was stirred at 0° C. for 1 hour. 6N HCl was added thereto to adjust the pH to 2, and the reactant was extracted with ethyl acetate. The organic layer was separated, dried with anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain the title compound, which was used in the next step without a separate purification process
Name
Quantity
0.059 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Name
(R)-4-benzyl-3-[2-(3-fluoro-4-methoxy-phenyl)-cyclopropanecarbonyl]-oxazolidin-2-o n
Quantity
0.325 g
Type
reactant
Reaction Step Three
Quantity
17 mL
Type
solvent
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Li+].[OH-].OO.C([C@@H]1COC(=O)N1[C:18]([CH:20]1[CH2:22][CH:21]1[C:23]1[CH:28]=[CH:27][C:26]([O:29][CH3:30])=[C:25]([F:31])[CH:24]=1)=[O:19])C1C=CC=CC=1.[O-:32]S([O-])=O.[Na+].[Na+].Cl>O.C1COCC1.O>[F:31][C:25]1[CH:24]=[C:23]([CH:21]2[CH2:22][CH:20]2[C:18]([OH:19])=[O:32])[CH:28]=[CH:27][C:26]=1[O:29][CH3:30] |f:0.1,4.5.6,9.10|

Inputs

Step One
Name
Quantity
0.059 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.3 mL
Type
reactant
Smiles
OO
Step Three
Name
(R)-4-benzyl-3-[2-(3-fluoro-4-methoxy-phenyl)-cyclopropanecarbonyl]-oxazolidin-2-o n
Quantity
0.325 g
Type
reactant
Smiles
C(C1=CC=CC=C1)[C@H]1N(C(OC1)=O)C(=O)C1C(C1)C1=CC(=C(C=C1)OC)F
Name
Quantity
17 mL
Type
solvent
Smiles
C1CCOC1.O
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the reactant was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=C(C=CC1OC)C1C(C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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